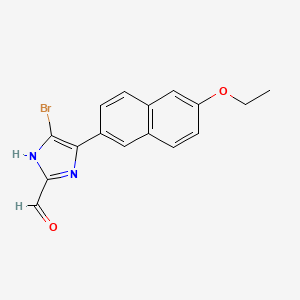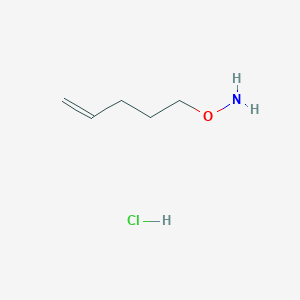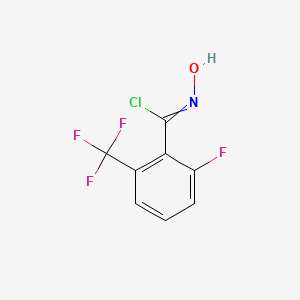
4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are found in various natural products, including amino acids like tryptophan and neurotransmitters like serotonin . The presence of the carboxamide moiety in this compound enhances its potential for forming hydrogen bonds with enzymes and proteins, making it a valuable target for pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods: Industrial production of indole derivatives may involve multi-step synthesis processes, including the formation of intermediate compounds followed by cyclization and functional group modifications. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, amines, and ketones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide involves its interaction with enzymes and proteins through hydrogen bonding. The carboxamide moiety plays a crucial role in these interactions, inhibiting the activity of target enzymes and affecting various biological pathways . The indole ring structure also contributes to its binding affinity and specificity .
Comparación Con Compuestos Similares
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Exhibits antiviral activity and is used in medicinal chemistry.
Uniqueness: 4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide is unique due to its specific substitution pattern, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a valuable compound for pharmaceutical research and development .
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
4-hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide |
InChI |
InChI=1S/C13H16N2O2/c1-7-8(2)14-10-5-9(13(17)15(3)4)6-11(16)12(7)10/h5-6,14,16H,1-4H3 |
Clave InChI |
LPPJZTZWPDBMQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1C(=CC(=C2)C(=O)N(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13688448.png)
![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13688454.png)



![5-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13688505.png)
![(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane](/img/structure/B13688510.png)
![7-Bromobenzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine](/img/structure/B13688514.png)

![2-[4-(3-Azetidinyl)phenyl]butanoic Acid](/img/structure/B13688519.png)

![5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13688523.png)


